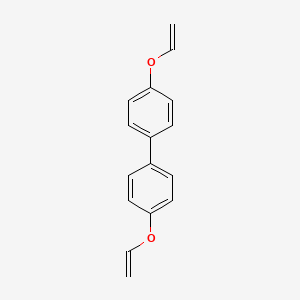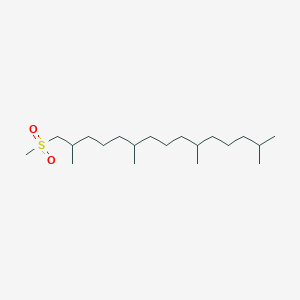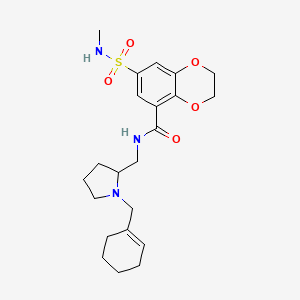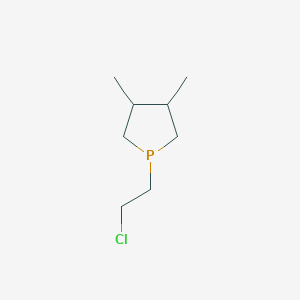
1-(2-Chloroethyl)-3,4-dimethylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a phospholane ring substituted with a 2-chloroethyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3,4-dimethylphospholane typically involves the reaction of 3,4-dimethylphospholane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3,4-dimethylphospholane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phospholane ring can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert the phospholane ring to phospholane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phospholanes with various functional groups.
Oxidation: Phospholane oxides are the primary products.
Reduction: Phospholane hydrides are formed.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3,4-dimethylphospholane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of phospholane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3,4-dimethylphospholane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily based on nucleophilic substitution and subsequent modifications of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3,4-dimethylphospholane oxide
- This compound hydride
- This compound amine
Uniqueness
This compound is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
102967-72-6 |
|---|---|
Fórmula molecular |
C8H16ClP |
Peso molecular |
178.64 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3,4-dimethylphospholane |
InChI |
InChI=1S/C8H16ClP/c1-7-5-10(4-3-9)6-8(7)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
JRUCSEWARYCIFN-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(CC1C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





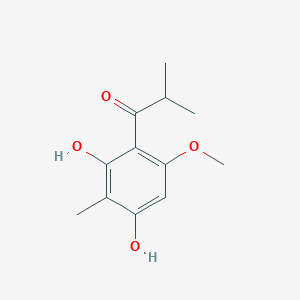
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
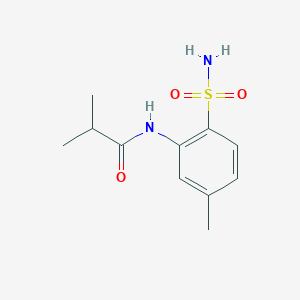
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
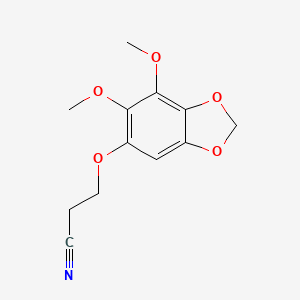
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

